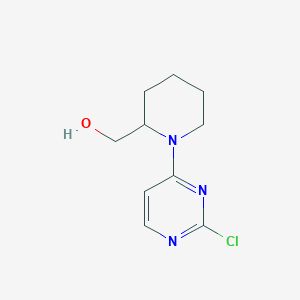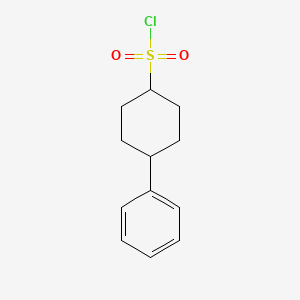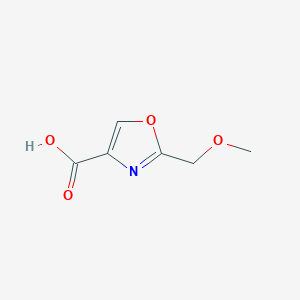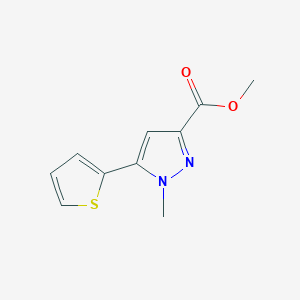![molecular formula C11H13F2N B1428151 N-[(2,6-difluorophenyl)methyl]cyclobutanamine CAS No. 1250591-12-8](/img/structure/B1428151.png)
N-[(2,6-difluorophenyl)methyl]cyclobutanamine
Vue d'ensemble
Description
N-[(2,6-difluorophenyl)methyl]cyclobutanamine, also known as DFMC, is a cyclic amine compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DFMC has been shown to have significant effects on various biological pathways, making it a promising candidate for future research and drug development.
Mécanisme D'action
N-[(2,6-difluorophenyl)methyl]cyclobutanamine exerts its effects through multiple pathways, including the inhibition of histone deacetylases (HDACs) and the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. These pathways are involved in various cellular processes, including gene expression, metabolism, and cell survival.
Biochemical and Physiological Effects:
N-[(2,6-difluorophenyl)methyl]cyclobutanamine has been shown to have significant effects on various biological pathways, including the regulation of glucose metabolism, inflammation, and oxidative stress. It has also been shown to modulate the levels of various neurotransmitters, including serotonin and norepinephrine, which are involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2,6-difluorophenyl)methyl]cyclobutanamine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the lack of information on its toxicity and potential side effects, which requires further investigation.
Orientations Futures
Future research on N-[(2,6-difluorophenyl)methyl]cyclobutanamine should focus on its potential as a therapeutic agent in various diseases, including cancer and neurological disorders. Additionally, further studies are needed to determine its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics in vivo. The development of new synthetic methods for N-[(2,6-difluorophenyl)methyl]cyclobutanamine and its derivatives may also lead to the discovery of more potent and selective compounds.
Applications De Recherche Scientifique
N-[(2,6-difluorophenyl)methyl]cyclobutanamine has been studied extensively for its potential as a therapeutic agent in various diseases. It has shown significant activity against cancer cells, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth. N-[(2,6-difluorophenyl)methyl]cyclobutanamine has also been studied for its potential in treating neurological disorders, such as depression and anxiety, due to its effects on the serotonin and norepinephrine pathways.
Propriétés
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-10-5-2-6-11(13)9(10)7-14-8-3-1-4-8/h2,5-6,8,14H,1,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQOOPOKZZVIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-difluorophenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)

![N-[(3,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1428074.png)



![1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1428080.png)





